Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
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Overview
Description
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is a quaternary ammonium salt derived from pyridine. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This particular compound features a hydroxymethyl group at the 2-position and a methyl group at the 1-position of the pyridinium ring, with iodide as the counterion.
Mechanism of Action
Target of Action
Similar compounds such as pralidoxime, which is a pyridinium compound, are known to target acetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime, a related compound, works by reactivating the enzyme cholinesterase, which has been inactivated by organophosphates . It does this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Biochemical Pathways
In the case of pralidoxime, the compound affects the cholinergic system by reactivating acetylcholinesterase, thereby allowing the breakdown of acetylcholine and the termination of synaptic transmission .
Result of Action
In the case of pralidoxime, the compound’s action results in the reactivation of acetylcholinesterase, allowing for the breakdown of acetylcholine and the resumption of normal synaptic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide typically involves the quaternization of 2-(hydroxymethyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
2-(hydroxymethyl)pyridine+methyl iodide→Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinium ring can be reduced to piperidine using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide.
Reduction: 2-(hydroxymethyl)-1-methylpiperidine.
Substitution: Pyridinium, 2-(hydroxymethyl)-1-methyl-, chloride or bromide.
Scientific Research Applications
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying quaternary ammonium salts.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 1-methyl-, iodide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Pyridinium, 2-(hydroxymethyl)-, iodide: Lacks the methyl group at the 1-position, which can affect its reactivity and solubility.
Pyridinium, 2-(carboxymethyl)-1-methyl-, iodide: Contains a carboxyl group instead of a hydroxymethyl group, leading to different chemical properties.
Uniqueness
Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridinium ring. This combination of functional groups enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(1-methylpyridin-1-ium-2-yl)methanol;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-5-3-2-4-7(8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDJUFVNLDFOM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CO.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480682 |
Source
|
Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-51-7 |
Source
|
Record name | Pyridinium, 2-(hydroxymethyl)-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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